Fmoc-alpha-ME-L-arg(pbf)-OH

Catalog No.
S3185004
CAS No.
154445-77-9; 2124196-74-1
M.F
C35H42N4O7S
M. Wt
662.8
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-alpha-ME-L-arg(pbf)-OH

CAS Number

154445-77-9; 2124196-74-1

Product Name

Fmoc-alpha-ME-L-arg(pbf)-OH

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid

Molecular Formula

C35H42N4O7S

Molecular Weight

662.8

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)30(22(3)27-18-34(4,5)46-29(20)27)47(43,44)39-32(36)37-17-11-16-35(6,31(40)41)38-33(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28H,11,16-19H2,1-6H3,(H,38,42)(H,40,41)(H3,36,37,39)/t35-/m0/s1

InChI Key

LGZOZEWWSDOJFL-DHUJRADRSA-N

SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Solubility

not available

Fmoc-alpha-ME-L-arginine (pentamethylbenzyl) hydroxyl is a modified amino acid derivative that plays a crucial role in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminal, a methylated arginine (denoted as alpha-ME), and a pentamethylbenzyl (Pbf) protecting group on the side chain. This compound is particularly valuable in solid-phase peptide synthesis due to its ability to facilitate the formation of peptide bonds while minimizing side reactions. The presence of these protective groups allows for selective reactions during the synthesis process, making it easier to build complex peptide structures without unwanted modifications .

Essential for peptide synthesis:

  • Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide, which allows access to the amino group for further coupling.
  • Coupling Reactions: Peptide bonds are formed using coupling reagents such as diisopropylcarbodiimide and hydroxybenzotriazole, facilitating the addition of other amino acids.
  • Cleavage Reactions: The Pbf group is typically removed using trifluoroacetic acid, which liberates the arginine side chain for further functionalization or incorporation into peptides .

These reactions are crucial for assembling peptides with specific sequences and functionalities.

The biological activity of Fmoc-alpha-ME-L-arginine (pentamethylbenzyl) hydroxyl is largely derived from its structural components. Arginine is known for its role in various physiological processes, including protein synthesis, cell signaling, and immune function. The methylation of the arginine residue can influence its interaction with biological targets, potentially enhancing its activity or altering its binding properties. This compound is particularly relevant in studies involving nitric oxide synthesis and signaling pathways due to arginine's role as a precursor for nitric oxide synthase .

The synthesis of Fmoc-alpha-ME-L-arginine (pentamethylbenzyl) hydroxyl typically involves several steps:

  • Protection of Functional Groups: The guanidino group of arginine is protected using the Pbf group while the N-terminal is protected with the Fmoc group.
  • Coupling Reactions: The protected amino acid can then be coupled with other amino acids using standard activation methods.
  • Deprotection and Cleavage: After peptide assembly, the protective groups are removed selectively to yield the final peptide product.

The use of solid-phase peptide synthesis allows for efficient assembly and purification of peptides, making it a preferred method in both research and industrial applications .

Fmoc-alpha-ME-L-arginine (pentamethylbenzyl) hydroxyl is utilized in various applications:

  • Peptide Synthesis: It serves as a building block in synthesizing peptides that require specific modifications or functionalities.
  • Drug Development: Compounds containing this modified arginine residue are explored for therapeutic applications, particularly in areas related to cardiovascular health and immune response modulation.
  • Bioconjugation: Its unique structure allows it to be incorporated into larger biomolecules for targeted drug delivery systems or diagnostic applications .

Studies involving Fmoc-alpha-ME-L-arginine (pentamethylbenzyl) hydroxyl often focus on its interactions with biological receptors and enzymes. Research has shown that methylated arginine residues can influence protein interactions by altering charge distribution and steric hindrance. This can affect binding affinity and specificity towards various biological targets, including enzymes involved in nitric oxide production and signaling pathways related to vascular function .

Several compounds share structural similarities with Fmoc-alpha-ME-L-arginine (pentamethylbenzyl) hydroxyl, each offering unique properties:

Compound NameStructural FeaturesUnique Properties
Fmoc-L-arginineStandard L-arginine with Fmoc protectionCommonly used without methylation
Fmoc-N-methyl-L-arginineMethylated at the nitrogenAffects binding properties
Fmoc-L-lysineSimilar protecting groups but different amino acidUsed for different peptide functionalities
Fmoc-alpha-Me-LysineMethylated lysineAlters charge characteristics

The uniqueness of Fmoc-alpha-ME-L-arginine lies in its specific combination of methylation on the arginine residue and dual protective groups, enabling tailored interactions and applications not achievable with other similar compounds .

XLogP3

5.3

Dates

Modify: 2023-07-25

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